(3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid
Overview
Description
(3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid is a complex organic compound with a molecular formula of C10H12O4 . This compound is characterized by its unique hexahydro-2-benzofuran structure, which includes multiple stereocenters, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-2-benzofuran ring . The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties. They may exhibit biological activity that could be harnessed for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4S,5S,7aR)-5-Methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid
- 4-Isobenzofurancarboxylic acid, 1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-, (3aR,4S,5S,7aR)-
Uniqueness
The uniqueness of (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3aR,4S,5S,7aR)-5-methyl-3-oxo-3a,4,5,7a-tetrahydro-1H-2-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-2-3-6-4-14-10(13)8(6)7(5)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6-,7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDXHRNUDNBBLT-DKXJUACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2COC(=O)C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C[C@H]2COC(=O)[C@H]2[C@H]1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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